
5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features both oxetane and isoxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves the formation of the oxetane and isoxazole rings through multi-step organic reactions. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the use of solvents like DMSO (Dimethyl sulfoxide) under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
化学反応の分析
Types of Reactions
5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxetane ring can be reduced to form open-chain alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under acidic conditions.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) in anhydrous solvents.
Substitution: Reagents like SOCl₂ (Thionyl chloride) for halogenation or NH₃ (Ammonia) for amination.
Major Products
Oxidation: Formation of 3-oxetanone derivatives.
Reduction: Formation of 3-hydroxyalkyl derivatives.
Substitution: Formation of 3-halogenated or 3-aminated oxetane derivatives.
科学的研究の応用
5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
作用機序
The mechanism of action of 5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological macromolecules. The isoxazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
Similar Compounds
3-Hydroxyoxetane: Shares the oxetane ring but lacks the isoxazole moiety.
Isoxazole-3-carboxylic acid: Contains the isoxazole ring but lacks the oxetane moiety.
4,5-Dihydro-1,2-oxazole derivatives: Similar in structure but may have different substituents on the oxazole ring.
Uniqueness
5-(3-Hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid is unique due to the presence of both oxetane and isoxazole rings in a single molecule. This dual functionality imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
特性
分子式 |
C7H9NO5 |
|---|---|
分子量 |
187.15 g/mol |
IUPAC名 |
5-(3-hydroxyoxetan-3-yl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9NO5/c9-6(10)4-1-5(13-8-4)7(11)2-12-3-7/h5,11H,1-3H2,(H,9,10) |
InChIキー |
GHFXUXIJPDWHOA-UHFFFAOYSA-N |
正規SMILES |
C1C(ON=C1C(=O)O)C2(COC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


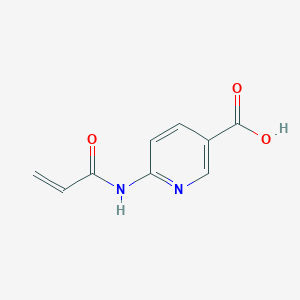

![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
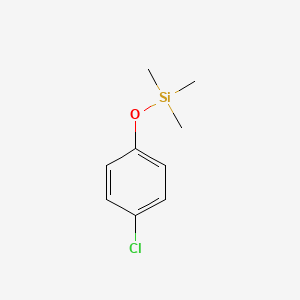
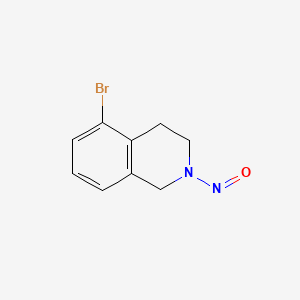
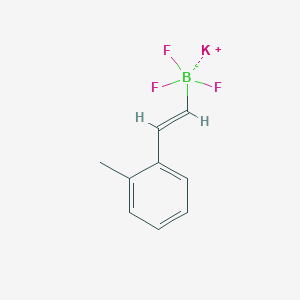




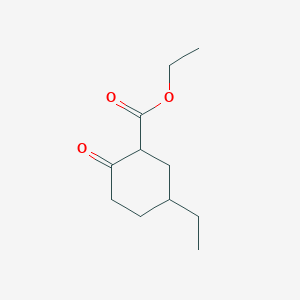
![(2S)-2-amino-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-methylbutanamide dihydrochloride](/img/structure/B15299768.png)

